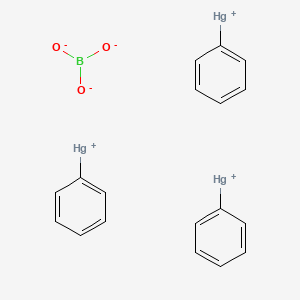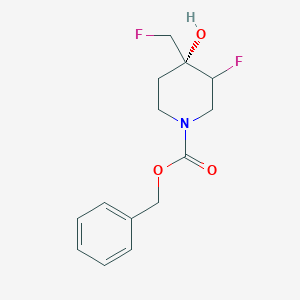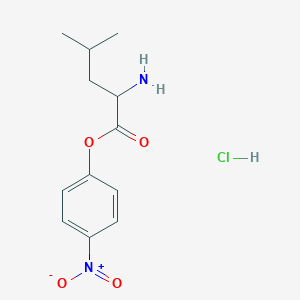
L-Leucine 4-nitrophenyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine 4-nitrophenyl ester hydrochloride is a chemical compound with the molecular formula C12H16N2O4·HCl. It is an ester derivative of the amino acid L-leucine, combined with a 4-nitrophenyl group and hydrochloride. This compound is often used in biochemical research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine 4-nitrophenyl ester hydrochloride can be synthesized through the esterification of L-leucine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may involve automated systems for mixing, reaction control, and purification to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
L-Leucine 4-nitrophenyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of L-leucine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products Formed
Hydrolysis: L-leucine and 4-nitrophenol.
Reduction: L-leucine 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
L-Leucine 4-nitrophenyl ester hydrochloride has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Employed in the synthesis of peptides and other organic compounds.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of L-Leucine 4-nitrophenyl ester hydrochloride involves its interaction with enzymes and other biological molecules. In enzyme assays, it acts as a substrate that is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include specific proteases, and the pathways involved are related to protein degradation and metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Leucine p-nitroanilide hydrochloride: Another ester derivative of L-leucine with a p-nitroaniline group.
L-Leucine ethyl ester hydrochloride: An ester derivative with an ethyl group instead of a 4-nitrophenyl group.
Glycine methyl ester hydrochloride: A similar ester derivative of glycine.
Uniqueness
L-Leucine 4-nitrophenyl ester hydrochloride is unique due to its specific combination of L-leucine and 4-nitrophenyl group, which makes it particularly useful in enzyme assays for studying protease activity. Its distinct chemical structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C12H17ClN2O4 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI Key |
BDEQRBFWMDWYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)
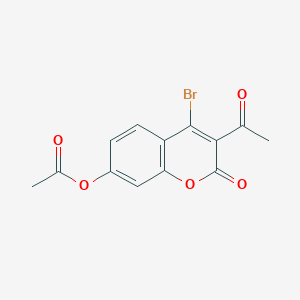

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
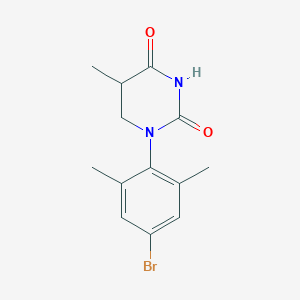
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
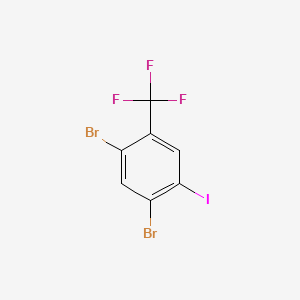
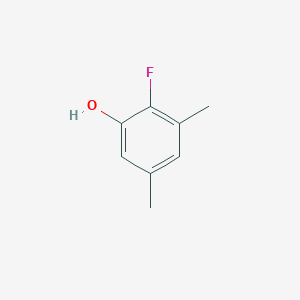
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
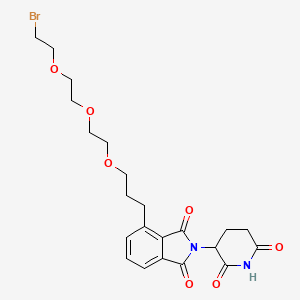
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
